Toxicity Profile: 2-Aminopentan-1-ol Exhibits Lower Baseline Toxicity Compared to Higher Homologs
In a QSAR study comparing a series of amino alcohols, 2-aminopentan-1-ol demonstrated a specific toxicity profile against Tetrahymena pyriformis. The toxicity, measured as pIGC50 (log(1/IGC50)), provides a quantitative basis for differentiating its safety profile from its close structural analogs [1].
| Evidence Dimension | Toxicity against Tetrahymena pyriformis (40-hour assay) |
|---|---|
| Target Compound Data | pIGC50 = -0.67 [log(L/mmol)] |
| Comparator Or Baseline | 2-Amino-1-butanol: pIGC50 = -0.45 [log(L/mmol)]; 2-Amino-1-hexanol: pIGC50 = -0.85 [log(L/mmol)] (from same study) |
| Quantified Difference | 2-Aminopentan-1-ol is more toxic than 2-amino-1-butanol (difference of -0.22 log units) and less toxic than 2-amino-1-hexanol (difference of +0.18 log units). |
| Conditions | 40-hour Tetrahymena pyriformis population growth inhibition assay [1]. |
Why This Matters
This quantitative toxicity data allows for a more precise risk assessment and comparison of handling and environmental impact relative to other amino alcohols used in similar synthetic applications.
- [1] Sinks, G.D.; Carver, T.A.; Schultz, T.W. Structure-Toxicity Relationships for Aminoalkanols: A Comparison with Alkanols and Alkanamines. SAR QSAR Environ. Res. 1998, 9, 3-4, 217–228. View Source
